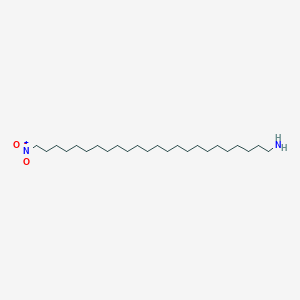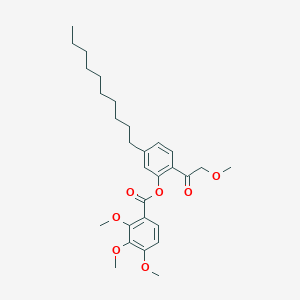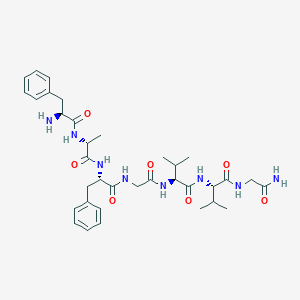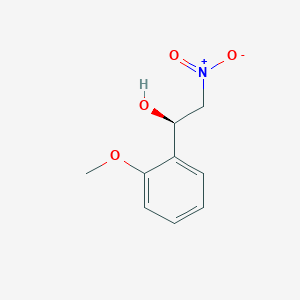![molecular formula C14H9NOS B12599891 Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- CAS No. 874945-93-4](/img/structure/B12599891.png)
Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- is a heterocyclic compound that features a fused ring system combining a benzene ring, a thiophene ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- typically involves the following steps:
Starting Material: The synthesis begins with 3-methyl-benzo[b]thiophene.
Oxidation: The methyl group is oxidized to form benzo[b]thiophene-3-carboxaldehyde.
Coupling Reaction: The carboxaldehyde undergoes a phosphine-free palladium-catalyzed coupling reaction with 3-bromopyridine to form the final product
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- is primarily based on its ability to interact with various molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes
Comparación Con Compuestos Similares
Benzo[b]thiophene-3-carboxaldehyde: Lacks the pyridine ring, making it less versatile in certain applications.
3-Thiophenecarboxaldehyde: A simpler structure with different reactivity and applications.
2-Amino-4-methylthiophene-3-carboxylate: Contains an amino group, leading to different chemical behavior.
Uniqueness: Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.
Propiedades
Número CAS |
874945-93-4 |
|---|---|
Fórmula molecular |
C14H9NOS |
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
2-pyridin-3-yl-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C14H9NOS/c16-9-12-11-5-1-2-6-13(11)17-14(12)10-4-3-7-15-8-10/h1-9H |
Clave InChI |
GEJKTQGUQWJEAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C3=CN=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)
propanedinitrile](/img/structure/B12599825.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)



![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)

![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite](/img/structure/B12599863.png)

![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
![3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12599875.png)

![3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal](/img/structure/B12599883.png)
